

comparing the stability of isofulminic acid and fulminic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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A Comparative Guide to the Stability of **Isofulminic Acid** and Fulminic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the stability of reactive intermediates is crucial for predicting reaction pathways, ensuring safety, and designing novel synthetic routes. Fulminic acid (HCNO) and its lesser-known isomer, **isofulminic acid** (HONC), are highly energetic molecules whose stability profiles dictate their reactivity and potential applications. This guide provides an objective comparison of their stability, supported by computational and experimental data.

Introduction to Fulminic and Isofulminic Acid

Fulminic acid (HCNO) and **isofulminic acid** (HONC) are two of the four isomers of the molecular formula CHNO, the others being the significantly more stable isocyanic acid (HNCO) and cyanic acid (HOCN).^[1] Fulminic acid has a long history in chemistry, primarily through its highly explosive metal salts like mercury fulminate, which served as a primary detonator in explosives for nearly a century.^{[1][2]} The free acid is notoriously unstable, prone to explosive decomposition and polymerization, and is typically generated in situ for synthetic applications.^[1]

Isofulminic acid is the most energetic and least stable of the four isomers.^{[3][4][5]} Its high energy content and propensity for rapid isomerization make it a challenging species to study experimentally.^{[6][7]}

Comparative Stability: A Data-Driven Overview

The stability of these two acids can be compared both thermodynamically (relative energy) and kinetically (barriers to isomerization or decomposition). Due to their high reactivity, much of the available quantitative data comes from computational chemistry studies, which provide valuable insights into their intrinsic properties.

Quantitative Stability Data

The following table summarizes the key energetic differences and isomerization barriers for fulminic and **isofulminic acid** based on high-level computational studies.

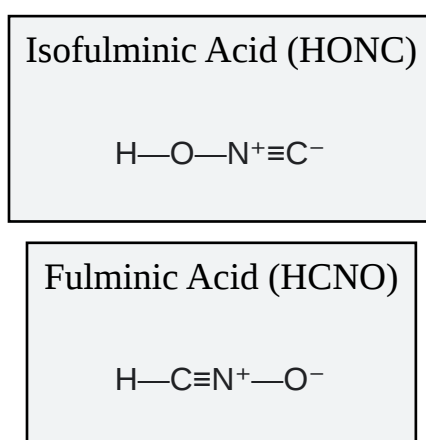
Parameter	Fulminic Acid (HCNO)	Isofulminic Acid (HONC)	Reference
Relative Energy	~70.0 kcal/mol	~84.2 kcal/mol	[4][8]
(kcal/mol above HNCO)			
Primary Isomerization Pathway	Isomerization to isocyanic acid (HNCO) via a formylnitrene intermediate.	Isomerization to cyanic acid (HOCN).	[6]
Activation Energy for Isomerization	High barrier for direct isomerization to HONC (~86.0 kcal/mol).	Relatively low barrier for isomerization to HOCN (~26.8-30.1 kcal/mol).	[6]
Qualitative Stability Notes	Unstable at room temperature, decomposes spontaneously at 0°C. Known to polymerize or explode. Rarely isolated.	Least stable of the CHNO isomers. Readily isomerizes under thermal and photochemical conditions.	[1][6][7][9]

Note: Relative energies are calculated with respect to the most stable isomer, isocyanic acid (HNCO).

The data clearly indicates that **isofulminic acid** is thermodynamically less stable than fulminic acid, existing at a higher energy state.[4][8] Kinetically, **isofulminic acid** is also more labile, with a significantly lower activation barrier for isomerization to cyanic acid compared to the isomerization pathways of fulminic acid.[6]

Molecular Structure and Stability

The difference in stability can be attributed to their distinct molecular structures.



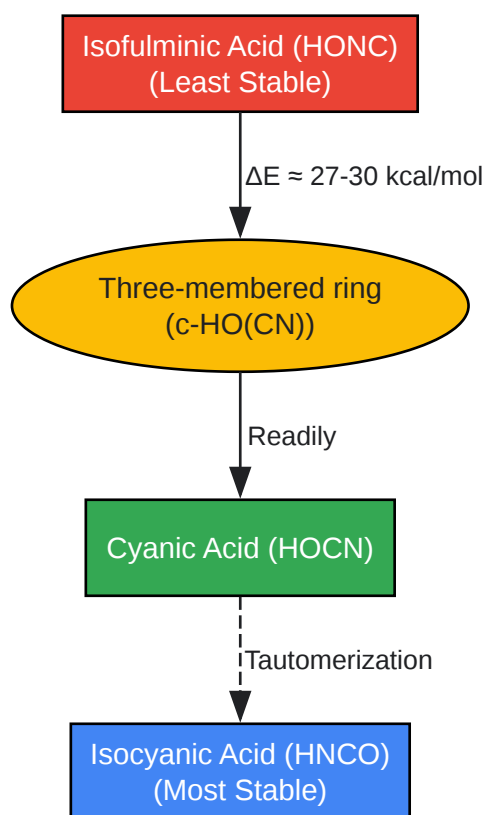
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Caption: Molecular structures of fulminic and **isofulminic acid**.

Fulminic acid possesses a quasi-linear H-C-N-O arrangement.[1] In contrast, **isofulminic acid** has a bent H-O-N structure.[8] The bonding arrangement in **isofulminic acid** results in a higher energy state, contributing to its lower stability.

Isomerization Pathways

The primary decomposition route for these unstable acids is through isomerization to more stable forms. The diagram below illustrates the relative energy landscape and the key isomerization pathway for **isofulminic acid**.



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Caption: Isomerization pathway of **isofulminic acid** to more stable isomers.

As shown, **isofulminic acid** readily overcomes a moderate energy barrier to rearrange into cyanic acid, which can then tautomerize to the most stable isomer, isocyanic acid.[6]

Experimental Protocols

Direct experimental determination of the stability of these acids using standard techniques like Differential Scanning Calorimetry (DSC) or impact sensitivity tests is generally not feasible due to the inability to isolate them in sufficient quantity and purity. Instead, their properties are probed using a combination of in-situ generation, spectroscopic analysis, and computational modeling.

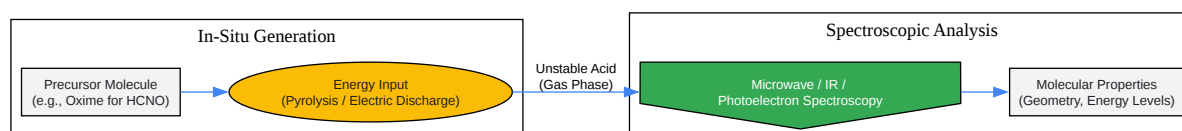
In-Situ Generation and Spectroscopic Detection

Objective: To generate and characterize highly unstable molecules in the gas phase.

Methodology:

- Generation of Fulminic Acid: Fulminic acid is often synthesized via flash vacuum pyrolysis (FVP) of suitable precursors, such as 4-oximinoisoxazol-5(4H)-ones.[6] This method avoids the use of highly explosive metal fulminates.[6]
- Generation of **Isofulminic Acid**: **Isofulminic acid** has been generated in a supersonic molecular beam via a pulsed electrical discharge through a gas mixture of isocyanic acid and a buffer gas (e.g., Argon).
- Detection and Characterization: The generated molecules are then characterized using techniques like:
 - Microwave Spectroscopy: This provides precise information on the rotational constants, from which the molecular geometry and bond lengths can be derived.[8]
 - Infrared Spectroscopy: Used to identify vibrational frequencies and confirm the molecular structure. The structure of fulminic acid was definitively confirmed using this method in the 1960s.[1]
 - Photoelectron Spectroscopy: This technique can be used to determine ionization energies and provide insights into the electronic structure of the molecules.[10]

The workflow for these experiments is outlined below.



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Caption: Generalized workflow for the experimental study of unstable acids.

Computational Chemistry Protocols

Objective: To calculate the energetic and structural properties of molecules that are difficult to study experimentally.

Methodology:

- **Model Selection:** High-level ab initio methods are employed, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), in conjunction with large basis sets (e.g., cc-pVTZ or aug-cc-pCVQZ).^{[8][11]} These methods provide a high degree of accuracy for energetic and geometric parameters.
- **Geometry Optimization:** The molecular geometry of each isomer is optimized to find the lowest energy structure on the potential energy surface.
- **Energy Calculation:** Single-point energy calculations are performed on the optimized geometries to determine their relative stabilities.
- **Transition State Search:** To determine the kinetic stability, transition state structures for isomerization pathways are located, and the activation energy barriers are calculated.
- **Property Prediction:** Other properties, such as vibrational frequencies and dipole moments, are also calculated and compared with available experimental data to validate the computational model.^[8]

Conclusion

Both fulminic acid and **isofulminic acid** are highly unstable, energetic molecules. However, a clear distinction in their stability emerges from both theoretical and indirect experimental evidence:

- **Thermodynamic Stability:** Fulminic acid is more stable than **isofulminic acid**, with **isofulminic acid** being the least stable of all CHNO isomers.
- **Kinetic Stability:** **isofulminic acid** is significantly more kinetically labile, readily isomerizing to cyanic acid over a relatively low energy barrier.

For researchers in relevant fields, this comparative instability is critical. The extreme reactivity of **isofulminic acid** makes it a transient species, while the well-documented explosive nature

of fulminic acid and its derivatives necessitates careful handling and an in-situ generation approach for any synthetic applications. The data presented here, largely derived from computational studies, provides the most reliable quantitative comparison available for these elusive but chemically significant compounds.

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- To cite this document: BenchChem. [comparing the stability of isofulminic acid and fulminic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1206104#comparing-the-stability-of-isofulminic-acid-and-fulminic-acid]

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